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Abstract
SR-1903 is a novel synthetic small molecule that exhibits a unique polypharmacological profile

as a dual modulator of the nuclear receptors Retinoic Acid Receptor-related Orphan Receptor γ

(RORγ) and Liver X Receptor (LXR). It functions as an inverse agonist of RORγ and an agonist

of LXR. This dual activity allows SR-1903 to potently suppress inflammatory responses and

modulate metabolic pathways, making it a promising therapeutic candidate for autoimmune

and metabolic diseases. This guide provides a comprehensive overview of the mechanism of

action of SR-1903, detailing its molecular interactions, cellular effects, and in vivo efficacy. The

experimental protocols for key assays are described, and all available quantitative data are

summarized for clear comparison.

Introduction
Chronic inflammatory and metabolic diseases represent a significant global health burden.

Nuclear receptors are key transcriptional regulators of inflammatory and metabolic pathways

and have emerged as important drug targets. Retinoic Acid Receptor-related Orphan Receptor

γ (RORγ), a master regulator of T helper 17 (Th17) cell differentiation, is a key driver of

autoimmune diseases. Conversely, Liver X Receptors (LXRs) are critical regulators of

cholesterol metabolism and inflammatory responses. Small molecules that can modulate these

pathways hold significant therapeutic potential. SR-1903 is a unique polypharmacological
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agent that simultaneously targets both RORγ and LXR, offering a multi-faceted approach to

disease modification.

Molecular Mechanism of Action
SR-1903's mechanism of action is centered on its ability to modulate the transcriptional activity

of two key nuclear receptors: RORγ and LXR.

Inverse Agonism of RORγ
SR-1903 acts as an inverse agonist of RORγ. Inverse agonists bind to the same receptor as an

agonist but elicit the opposite pharmacological response. In the case of RORγ, which is

constitutively active, SR-1903 binding leads to a conformational change in the receptor that

promotes the recruitment of corepressor proteins and the dismissal of coactivator proteins. This

results in the repression of RORγ-dependent gene transcription, most notably Interleukin-17

(IL-17), a key cytokine in the pathogenesis of autoimmune diseases.

Agonism of LXR
Concurrently, SR-1903 functions as an agonist of LXR. Upon binding, SR-1903 induces a

conformational change in the LXR that facilitates the recruitment of coactivator proteins. This

activated LXR complex then binds to LXR response elements (LXREs) in the promoter regions

of target genes, leading to their increased transcription. Key LXR target genes are involved in

reverse cholesterol transport (e.g., ABCA1, ABCG1) and the suppression of inflammatory gene

expression.

Signaling Pathway
The dual modulation of RORγ and LXR by SR-1903 results in a synergistic anti-inflammatory

and metabolic-modulating effect. The inverse agonism of RORγ dampens the pro-inflammatory

Th17 pathway, while the agonism of LXR actively promotes anti-inflammatory and cholesterol

efflux pathways.
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Caption: Signaling pathway of SR-1903 in a target cell.
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Quantitative Data Summary
The following tables summarize the key quantitative data for SR-1903 from various in vitro and

in vivo studies.

Table 1: In Vitro Activity of SR-1903

Assay Type Target Activity IC50 / EC50 (nM)

Cell-based Reporter

Assay
RORγ Inverse Agonist ~100

Binding Assay PPARγ Binds, no activation 209

Cellular Assay (RAW

264.7)

TREM-1 Expression

(LPS-induced)
Inhibition -

Cellular Assay (RAW

264.7)

IL-6, IL-33 Expression

(LPS-induced)
Inhibition -

Cellular Assay (RAW

264.7)

ABCG1, FASN, SCD-

1 Expression
Increased -

Data from vendor websites and likely originates from the primary publication by Chang et al.

(2019).[1][2][3]

Table 2: In Vivo Efficacy of SR-1903

Animal Model Disease Dosage Outcome

Mouse
Collagen-Induced

Arthritis
20 mg/kg (twice daily)

Reduced disease

severity

Mouse
High-Fat Diet-Induced

Obesity
Not specified

Reduced blood

glucose, total

cholesterol, LDL, body

weight, and fat mass
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Data from vendor websites and likely originates from the primary publication by Chang et al.

(2019).[1][2][3]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

based on standard techniques and information inferred from the available data. For the exact

protocols, referral to the primary publication by Chang et al. (2019) is recommended.

RORγ Cell-Based Reporter Assay
Objective: To determine the inverse agonist activity of SR-1903 on RORγ.

Methodology:

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

Transfection: Cells are transiently co-transfected with a RORγ expression vector and a

luciferase reporter plasmid containing ROR response elements (ROREs). A constitutively

active Renilla luciferase vector is also co-transfected for normalization.

Compound Treatment: Transfected cells are seeded into 96-well plates and treated with

increasing concentrations of SR-1903 or a vehicle control (e.g., DMSO).

Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is

measured using a dual-luciferase reporter assay system.

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The IC50

value is calculated from the dose-response curve, representing the concentration of SR-
1903 that causes a 50% reduction in RORγ-mediated reporter gene expression.

RORγ Reporter Assay Workflow

Start Culture HEK293T Cells Co-transfect with
RORγ and Reporter Plasmids

Seed Cells into
96-well Plates Treat with SR-1903 Incubate for 24h Lyse Cells Measure Luciferase Activity Analyze Data (IC50) End

Click to download full resolution via product page

Caption: Experimental workflow for the RORγ cell-based reporter assay.
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LPS-Induced Gene Expression in RAW 264.7
Macrophages
Objective: To assess the anti-inflammatory effect of SR-1903 on macrophages.

Methodology:

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS and 1%

penicillin-streptomycin.

Cell Plating: Cells are seeded into 6-well plates and allowed to adhere overnight.

Compound Pre-treatment: Cells are pre-treated with SR-1903 or vehicle for 1 hour.

LPS Stimulation: Cells are then stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL)

for a specified time (e.g., 4-24 hours) to induce an inflammatory response.

RNA Isolation and RT-qPCR: Total RNA is isolated from the cells, and reverse transcription is

performed to generate cDNA. Quantitative PCR (qPCR) is then used to measure the mRNA

expression levels of target inflammatory genes (e.g., TREM-1, IL-6, IL-33) and LXR target

genes (e.g., ABCG1). Gene expression is normalized to a housekeeping gene (e.g.,

GAPDH).

Data Analysis: The relative fold change in gene expression in SR-1903 treated cells

compared to vehicle-treated, LPS-stimulated cells is calculated.

Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the in vivo efficacy of SR-1903 in a model of rheumatoid arthritis.

Methodology:

Animal Model: Male DBA/1J mice are typically used for this model.

Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and

Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization is given 21

days later.
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Compound Administration: Upon the onset of arthritis, mice are treated with SR-1903 (e.g.,

20 mg/kg, twice daily) or vehicle via oral gavage.

Clinical Assessment: The severity of arthritis is monitored and scored regularly based on paw

swelling and joint inflammation.

Histological Analysis: At the end of the study, joints are collected for histological analysis to

assess cartilage and bone erosion.

Data Analysis: Clinical scores and histological parameters are compared between the SR-
1903 and vehicle-treated groups.

High-Fat Diet (HFD)-Induced Obesity Mouse Model
Objective: To assess the metabolic effects of SR-1903 in a model of obesity and insulin

resistance.

Methodology:

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for

several weeks to induce obesity. A control group is fed a standard chow diet.

Compound Administration: Obese mice are treated with SR-1903 or vehicle daily via oral

gavage.

Metabolic Phenotyping: Body weight, food intake, and body composition (fat and lean mass)

are monitored regularly. Glucose and insulin tolerance tests are performed to assess glucose

homeostasis.

Biochemical Analysis: At the end of the study, blood is collected to measure plasma levels of

glucose, insulin, total cholesterol, and LDL.

Data Analysis: Metabolic parameters and biochemical markers are compared between the

SR-1903 and vehicle-treated HFD groups.

Conclusion
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SR-1903 represents a promising therapeutic agent with a novel dual-acting mechanism of

action. By simultaneously acting as an inverse agonist of RORγ and an agonist of LXR, it

effectively targets both the inflammatory and metabolic dysregulation that underlies many

chronic diseases. The preclinical data demonstrate its potential in treating conditions such as

rheumatoid arthritis and obesity. Further investigation into its clinical efficacy and safety is

warranted to translate these promising findings into therapeutic benefits for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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